molecular formula C23H21NO5 B2849579 N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]cyclohexanecarboxamide CAS No. 883953-91-1

N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]cyclohexanecarboxamide

Cat. No. B2849579
CAS RN: 883953-91-1
M. Wt: 391.423
InChI Key: BHMDPCUVMOTFPZ-UHFFFAOYSA-N
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Description

The compound appears to contain a benzodioxole group, a chromenone group, and a cyclohexanecarboxamide group . Benzodioxole is a type of aromatic ether that is often found in pharmaceuticals and natural products . Chromenone is a type of heterocyclic compound that is a derivative of chromene . Cyclohexanecarboxamide is a type of cyclic amide .

Scientific Research Applications

Supramolecular Chemistry Applications

  • Benzene-1,3,5-tricarboxamide (BTA) Derivatives: BTA derivatives, similar in structural complexity to the compound , have seen extensive application in nanotechnology, polymer processing, and biomedical applications due to their ability to self-assemble into one-dimensional, nanometer-sized rod-like structures stabilized by hydrogen bonding. These applications leverage the multivalent nature of BTAs for biomedical purposes, indicating potential research avenues for similarly structured compounds (Cantekin, de Greef, & Palmans, 2012).

Heterocyclic Chemistry and Synthesis

  • Indole Synthesis: The synthesis and applications of indole and its derivatives, which are central to organic chemistry and pharmaceutical research, provide a model for exploring the synthesis pathways and potential applications of complex molecules like N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]cyclohexanecarboxamide. The development of new methods for indole synthesis, including those involving cyclization and substitution reactions, could have parallels in researching the synthesis and applications of the compound (Taber & Tirunahari, 2011).

Material Science and Nanotechnology

  • Cyclodextrins in Drug Delivery: The modification of cyclodextrins, which share a cyclic structure with the compound , has enabled their use as molecular chelating agents in drug delivery systems. Their ability to form inclusion complexes can modify the properties of the materials they are associated with, suggesting potential research applications for N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]cyclohexanecarboxamide in creating new biopolymer ethers and esters with specific properties (Martin, Valle, & Del Valle, 2004).

Toxicology and Environmental Impact

  • Toxicity Studies Using Model Compounds: The study of the toxicity, genotoxicity, and carcinogenicity of various xenobiotics using knockout mice models, such as those lacking cytochrome P450 2E1 (Cyp2e1-/-), might provide insights into the safety and potential environmental impact of structurally complex compounds like N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]cyclohexanecarboxamide. Understanding the metabolic and molecular basis of toxicity could inform research on the safe application of this compound (Ghanayem & Hoffler, 2007).

properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO5/c25-21-16-8-4-5-9-17(16)29-23(24-22(26)14-6-2-1-3-7-14)20(21)15-10-11-18-19(12-15)28-13-27-18/h4-5,8-12,14H,1-3,6-7,13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMDPCUVMOTFPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=C(C(=O)C3=CC=CC=C3O2)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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